1-Dodecylpiperazine
Description
Properties
CAS No. |
54722-40-6 |
|---|---|
Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
1-dodecylpiperazine |
InChI |
InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-17-13-16-18/h17H,2-16H2,1H3 |
InChI Key |
IVMJRWXDWPCKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The most direct route to 1-dodecylpiperazine involves the nucleophilic substitution of piperazine with 1-bromododecane or 1-chlorododecane. Piperazine, a six-membered diamine, reacts selectively with alkyl halides under basic conditions, where one amine group acts as a nucleophile, displacing the halide to form the mono-alkylated product.
Key Reaction Conditions :
- Solvent : Polar aprotic solvents like hexamethylphosphoramide (HMPA) or dimethylformamide (DMF) are employed to stabilize transition states and enhance reaction rates.
- Base : Sodium carbonate or sodium hydride deprotonates piperazine, increasing nucleophilicity.
- Temperature : Reactions typically proceed at 80–120°C to overcome kinetic barriers.
A representative procedure from alkylated piperazine syntheses involves refluxing piperazine (1.0 mol) with 1-bromododecane (0.5 mol) in HMPA for 2–4 hours, followed by aqueous workup and distillation. This method yields this compound in 79–81% purity, with di-alkylated byproducts minimized through stoichiometric control.
Challenges in Selectivity and Byproduct Mitigation
Piperazine’s dual amine functionality poses a risk of over-alkylation, yielding N,N'-dodecylpiperazine. To suppress this:
- Stoichiometric Ratios : A 2:1 molar excess of piperazine to alkyl halide ensures mono-substitution dominates.
- Stepwise Addition : Incremental introduction of alkyl halide reduces localized excess, favoring mono-alkylation.
- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane eluents isolates the mono-alkylated product.
Reductive Alkylation: Alternative Route for Enhanced Control
Sodium Cyanoborohydride-Mediated Reduction
An alternative pathway employs reductive alkylation, where dodecanal reacts with piperazine in the presence of sodium cyanoborohydride (NaCNBH3). This method circumvents alkyl halide handling and offers milder conditions.
Procedure :
- Piperazine (1.0 mol) and dodecanal (1.1 mol) are dissolved in methanol.
- NaCNBH3 (1.2 mol) is added at 0°C, and the mixture is stirred for 12 hours.
- The product is extracted with dichloromethane, washed with brine, and concentrated.
This method achieves 70–75% yield but requires stringent pH control (pH 6–7) to prevent imine formation or over-reduction.
Solvent and Catalytic Innovations
Role of Hexamethylphosphoramide (HMPA)
HMPA, a highly polar solvent, significantly enhances nucleophilic substitution rates by coordinating to alkali metal cations, thereby increasing the nucleophile’s reactivity. In dodecylpiperazine synthesis, HMPA improves yields by 15–20% compared to DMF or acetonitrile. However, its neurotoxicity necessitates closed-system handling and alternative solvent exploration.
Surfactant-Assisted Reactions
Recent patents describe surfactant-mediated reactions (e.g., cetyltrimethylammonium bromide) to solubilize long-chain alkyl halides in aqueous-organic biphasic systems. This approach reduces solvent toxicity and simplifies product isolation.
Comparative Analysis of Synthetic Methods
Key Observations :
- Nucleophilic substitution in HMPA delivers the highest yield and purity but poses safety risks.
- Reductive alkylation offers greener conditions but requires precise pH control.
- Surfactant-based methods are emerging as safer alternatives but need optimization.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
1-Dodecylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: this compound is used in the formulation of surfactants and emulsifiers, which are important in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Dodecylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of parasitic worms, facilitating their expulsion from the host body .
Comparison with Similar Compounds
Structural and Functional Comparison with Aryl-Substituted Piperazines
Key Differences in Substituent Effects
Aryl-substituted piperazines, such as benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (3-CPP), exhibit distinct physicochemical and biological profiles due to their aromatic groups. For example:
- 1-Benzylpiperazine (BZP) : A phenylmethyl group provides moderate lipophilicity (logP ~2.5) and interactions with serotonin receptors, contributing to stimulant effects .
- 1-(3-Chlorophenyl)piperazine (3-CPP) : The electron-withdrawing chlorine atom enhances binding affinity to 5-HT receptors compared to BZP .
- 1-Benhydrylpiperazine : The bulky diphenylmethyl group increases molecular weight (252.36 g/mol) and steric hindrance, reducing solubility but improving stability in biological systems .
Physicochemical Properties
Comparative Data Table
The dodecyl chain in this compound dramatically increases logP, suggesting poor water solubility but strong lipid compatibility. This contrasts with aryl-substituted analogs, which balance moderate solubility and receptor-binding capabilities.
Biological Activity
1-Dodecylpiperazine is a piperazine derivative characterized by a dodecyl (C12) alkyl chain attached to the piperazine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. The structure of this compound allows it to interact with biological membranes, which is crucial for its activity against various pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study on alkylated piperazines demonstrated that longer alkyl chains, such as that in this compound, enhance antifungal efficacy against various strains of fungi, including Candida and Aspergillus species. The mechanism of action involves disruption of the ergosterol biosynthetic pathway rather than direct membrane disruption, which is a common target for many antifungal agents .
Antifungal Activity
In vitro studies have shown that this compound has broad-spectrum antifungal activity. The compound was tested against several fungal strains, including both C. albicans and non-albicans species. The results indicated promising minimum inhibitory concentration (MIC) values, suggesting its potential as an effective antifungal agent. Notably, it was found to be less hemolytic compared to established antifungal drugs like voriconazole, indicating a favorable safety profile .
Cytotoxicity Studies
Cytotoxicity assessments were conducted to evaluate the safety of this compound on mammalian cells. These studies revealed that while the compound exhibits antifungal properties, it also shows a degree of cytotoxicity that warrants further investigation. The balance between efficacy and toxicity is crucial for its potential therapeutic applications .
Table: Summary of Biological Activities
| Activity Type | Effect | Tested Strains | Mechanism |
|---|---|---|---|
| Antimicrobial | Effective | Various bacteria | Membrane disruption |
| Antifungal | Broad-spectrum | C. albicans, Aspergillus | Ergosterol biosynthesis inhibition |
| Cytotoxicity | Moderate | Mammalian cell lines | Cell membrane interaction |
Case Study 1: Antifungal Efficacy
In a comparative study, this compound was tested alongside other alkylated piperazines for antifungal activity. The results showed that compounds with longer alkyl chains displayed superior efficacy against resistant fungal strains. Specifically, this compound demonstrated lower MIC values than shorter-chain counterparts, reinforcing the hypothesis that hydrophobic interactions play a significant role in antifungal activity .
Case Study 2: Safety Profile Analysis
Another research effort focused on the cytotoxic effects of this compound on human cell lines. While it exhibited some cytotoxic properties, the levels were significantly lower than those observed with traditional antifungals like amphotericin B. This suggests that this compound may offer a safer alternative for treating fungal infections, particularly in immunocompromised patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
